Ethyl 3-[[4-(Methylamino)-3-nitrobenzoyl](pyridin-2-yl)amino]propanoate-d3 Hydrochloride
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Overview
Description
Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate-d3 (hydrochloride) is a synthetic compound known for its application in the preparation of thrombin inhibitors. It is characterized by its molecular formula C18H18D3ClN4O5 and a molecular weight of 411.85 . This compound is often used in biochemical and pharmaceutical research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate-d3 (hydrochloride) involves multiple steps:
Amination: The conversion of the nitro group to an amino group.
Coupling Reaction: The amino group is then coupled with pyridine-2-carboxylic acid.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate-d3 (hydrochloride) undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be used for further research and development .
Scientific Research Applications
Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate-d3 (hydrochloride) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition, particularly thrombin inhibitors.
Medicine: Investigated for its potential therapeutic applications in anticoagulant therapy.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of thrombin, an enzyme involved in blood clotting. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for clot formation. This inhibition is crucial for its potential use as an anticoagulant .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-(methylamino)-3-nitrobenzamido)propanoate: Lacks the deuterium labeling.
Ethyl 3-(4-(amino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate: Lacks the methylamino group.
Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-3-yl)benzamido)propanoate: Pyridine ring is positioned differently.
Uniqueness
Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate-d3 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling helps in distinguishing the compound from its non-deuterated counterparts, providing more accurate results in research applications .
Properties
Molecular Formula |
C18H21ClN4O5 |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
ethyl 3-[[3-nitro-4-(trideuteriomethylamino)benzoyl]-pyridin-2-ylamino]propanoate;hydrochloride |
InChI |
InChI=1S/C18H20N4O5.ClH/c1-3-27-17(23)9-11-21(16-6-4-5-10-20-16)18(24)13-7-8-14(19-2)15(12-13)22(25)26;/h4-8,10,12,19H,3,9,11H2,1-2H3;1H/i2D3; |
InChI Key |
APZBMTYNJYJDAU-MUTAZJQDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=C(C=C(C=C1)C(=O)N(CCC(=O)OCC)C2=CC=CC=N2)[N+](=O)[O-].Cl |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)NC)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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